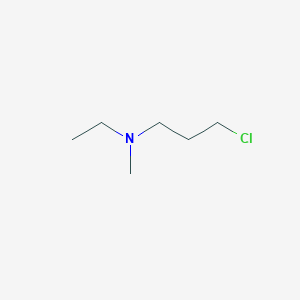

(3-Chloropropyl)ethyl(methyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Chloropropyl)ethyl(methyl)amine is an organic compound with the molecular formula C6H14ClN. It is a derivative of amine, characterized by the presence of a chlorine atom attached to a propyl group, which is further connected to an ethyl and a methyl group. This compound is often used in various chemical reactions and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropyl)ethyl(methyl)amine typically involves the reaction of 3-chloropropylamine with ethyl iodide and methyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Chloropropyl)ethyl(methyl)amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary or secondary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines under basic conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hydroxypropylamine, 3-cyanopropylamine, or other substituted amines are formed.

Oxidation: Products include amides or nitriles.

Reduction: Primary or secondary amines are the major products.

Wissenschaftliche Forschungsanwendungen

(3-Chloropropyl)ethyl(methyl)amine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its amine functionality.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3-Chloropropyl)ethyl(methyl)amine involves its interaction with various molecular targets, including enzymes and receptors. The chlorine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules, leading to inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

(3-Chloropropyl)amine: Lacks the ethyl and methyl groups, making it less versatile in chemical reactions.

(3-Chloropropyl)methylamine: Contains only a methyl group, limiting its applications compared to (3-Chloropropyl)ethyl(methyl)amine.

(3-Chloropropyl)ethylamine: Contains only an ethyl group, offering fewer reaction sites.

Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

(3-Chloropropyl)ethyl(methyl)amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving chlorination and amination processes. The general synthetic route includes the reaction of ethylamine with 3-chloropropyl chloride, typically under basic conditions to facilitate nucleophilic substitution.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, aminated cyclopropylmethylphosphonates derived from similar structures have shown promising results against pancreatic cancer cells. These compounds demonstrated effective inhibition of cell proliferation at low micromolar concentrations, suggesting that structural modifications can enhance biological activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 6a | 45 | Pancreatic Cancer |

| 6b | Moderate | Pancreatic Cancer |

| 6c | Significant | Pancreatic Cancer |

The incorporation of amine groups into the cyclopropyl framework notably increased the efficacy of these compounds against cancer cells, presenting a viable avenue for further research into their therapeutic potential .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study evaluated a series of aminated phosphonates, including derivatives similar to this compound. The results indicated that modifications to the amine structure significantly enhanced anticancer activity, with some derivatives achieving IC50 values as low as 45 µM against pancreatic cancer cell lines .

- Antimicrobial Research : Research on cationic polymers demonstrated that iminium-containing structures exhibited strong antimicrobial activity through membrane permeabilization mechanisms. While not directly tested on this compound, these findings suggest a potential for similar action due to structural similarities .

Eigenschaften

IUPAC Name |

3-chloro-N-ethyl-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN/c1-3-8(2)6-4-5-7/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIVNAFFLBTLTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.